

Application Notes and Protocols for Dineca (Dapagliflozin) in a Research Setting

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Compound of Interest

Compound Name: **Dineca**

Cat. No.: **B1228962**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Dineca**, with the active pharmaceutical ingredient Dapagliflozin, is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).^{[1][2]} SGLT2 is predominantly expressed in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. ^[3] By inhibiting SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.^[4] This mechanism of action is independent of insulin secretion or action.^[3]

Beyond its primary role in glycemic control, emerging preclinical evidence suggests that Dapagliflozin may exert cardioprotective and renoprotective effects through various SGLT2-independent or "off-target" mechanisms, including the activation of the AMP-activated protein kinase (AMPK) signaling pathway.^{[5][6][7]} These application notes provide a summary of dosages and concentrations used in preclinical research and detailed protocols for key in vitro and in vivo experiments.

Data Presentation: Dosage and Administration

The following tables summarize the concentrations and dosages of Dapagliflozin used in various preclinical research models.

Table 1: Dapagliflozin Concentrations for In Vitro Studies

Cell Line	Assay Type	Concentration Range	Key Findings
CHO-hSGLT2	SGLT2 Inhibition ([¹⁴ C]AMG uptake)	IC50: ~0.5 - 1.1 nM	Potent and selective inhibition of human SGLT2. [1][2]
HEK293-hSGLT2	SGLT2 Inhibition (Glucose Uptake)	IC50: ~1.4 - 6.7 nM	Effective inhibition of SGLT2-mediated glucose uptake.[1]
HK-2 (Human Kidney Proximal Tubule)	Oxidative Stress Protection	0.1 - 10 μM	Protection against H ₂ O ₂ -induced cell injury.[8]
HK-2 (Human Kidney Proximal Tubule)	AMPK Activation / Autophagy	10 - 100 μM	Restored p-AMPK expression in high-glucose conditions.[7]
H9c2 (Rat Cardiomyoblast)	AMPK Activation	Not specified	Induced phosphorylation of AMPK under hypoxia/reoxygenation .[5]

| 3T3 and Hepa 1-6 | Cytotoxicity / Cell Cycle | IC50: ~45.8 - 68.2 μM | Anti-proliferative effects at high concentrations.[9] |

Table 2: Dapagliflozin Dosages for In Vivo Animal Studies

Animal Model	Administration Route	Dosage Range	Key Findings
Normal & Diabetic Rats	Oral	0.1 - 1.0 mg/kg	Dose-dependent increase in urinary glucose excretion and reduction in hyperglycemia. [4]
Zucker Diabetic Fatty (ZDF) Rats	Oral	0.1 - 1.0 mg/kg	Significant lowering of fasting and fed glucose levels with chronic daily dosing. [4]
Streptozotocin (STZ)-Induced Diabetic Rats	Oral	0.1 mg/kg/day	Used in combination with insulin to improve glycemic control. [10] [11]
Obese Rats (High-Fat Diet)	Not specified	Not specified	Ameliorated pancreatic injury and activated kidney autophagy via AMPK/mTOR modulation. [6]
C57BL/6 Mice (Myocardial Infarction Model)	Not specified	Not specified	Attenuated ventricular remodeling and improved cardiac function, potentially via AMPK activation. [12]

| Sprague-Dawley Rats (Carcinogenicity Study) | Oral Gavage | 0.5 - 10 mg/kg/day | Long-term administration for safety and carcinogenicity assessment. [13] |

Experimental Protocols

Protocol 1: In Vitro SGLT2 Inhibition Assay Using a Fluorescent Glucose Analog

This protocol describes a method to quantify the inhibitory activity of Dapagliflozin on SGLT2 in a cell-based assay using the fluorescent glucose analog 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose).

Materials:

- HK-2 cells (or another suitable cell line endogenously expressing SGLT2, like HEK293 cells stably transfected with hSGLT2).
- 96-well, black, clear-bottom cell culture plates.
- Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl).
- Sodium-free buffer (e.g., Krebs-Ringer-HEPES with NaCl replaced by choline chloride).
- Dapagliflozin stock solution (in DMSO).
- 2-NBDG fluorescent glucose analog.
- Fluorescence microplate reader (Excitation/Emission ~485/535 nm).

Methodology:

- Cell Seeding: Seed HK-2 cells into a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay. Culture for 24-48 hours.[\[14\]](#)
- Compound Preparation: Prepare serial dilutions of Dapagliflozin in sodium-containing buffer. Ensure the final DMSO concentration is $\leq 0.1\%$ to prevent solvent toxicity.
- Pre-incubation: Wash the cells twice with sodium-free buffer to remove any residual glucose. [\[14\]](#)
- Inhibitor Treatment: Add 100 μL of the Dapagliflozin dilutions to the appropriate wells. For controls, add buffer with vehicle (total uptake) or sodium-free buffer (non-SGLT mediated uptake). Incubate for 15-30 minutes at 37°C.[\[14\]](#)

- Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 μ M.[14]
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[14]
- Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[14]
- Fluorescence Measurement: Add 100 μ L of PBS or a suitable lysis buffer to each well and measure the fluorescence intensity using a microplate reader.[14]
- Data Analysis: Calculate the percentage of SGLT2 inhibition for each Dapagliflozin concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for AMPK Pathway Activation

This protocol outlines the procedure to detect the phosphorylation of AMPK in response to Dapagliflozin treatment in cell culture.

Materials:

- HK-2, H9c2, or other relevant cell lines.
- Dapagliflozin stock solution (in DMSO).
- AICAR (positive control for AMPK activation).
- Cell culture dishes (6-well or 10 cm).
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA or Bradford protein assay kit.
- SDS-PAGE gels, transfer apparatus, and PVDF membranes.
- Primary antibodies: anti-phospho-AMPK α (Thr172), anti-total-AMPK α , anti- β -actin.
- HRP-conjugated secondary antibody.

- Enhanced chemiluminescence (ECL) substrate.

Methodology:

- Cell Culture and Treatment: Plate cells to achieve 70-80% confluence. For some experiments, cells may be starved in serum-free media for 4-6 hours prior to treatment.[\[15\]](#)
- Dapagliflozin Exposure: Treat cells with various concentrations of Dapagliflozin (e.g., 10, 20, 50 μ M) for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (e.g., 500 μ M AICAR).[\[7\]](#)[\[15\]](#)
- Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer. [\[15\]](#)
- Lysate Collection: Scrape the cells, collect the lysate, and centrifuge at 14,000 \times g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.[\[15\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[\[15\]](#)
- SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with the primary antibody for phospho-AMPK α overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply ECL substrate.
- Detection: Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe for total AMPK α and a loading control like β -actin to ensure equal protein loading.

- Densitometry: Quantify band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of acute Dapagliflozin administration on glucose tolerance in an animal model.

Materials:

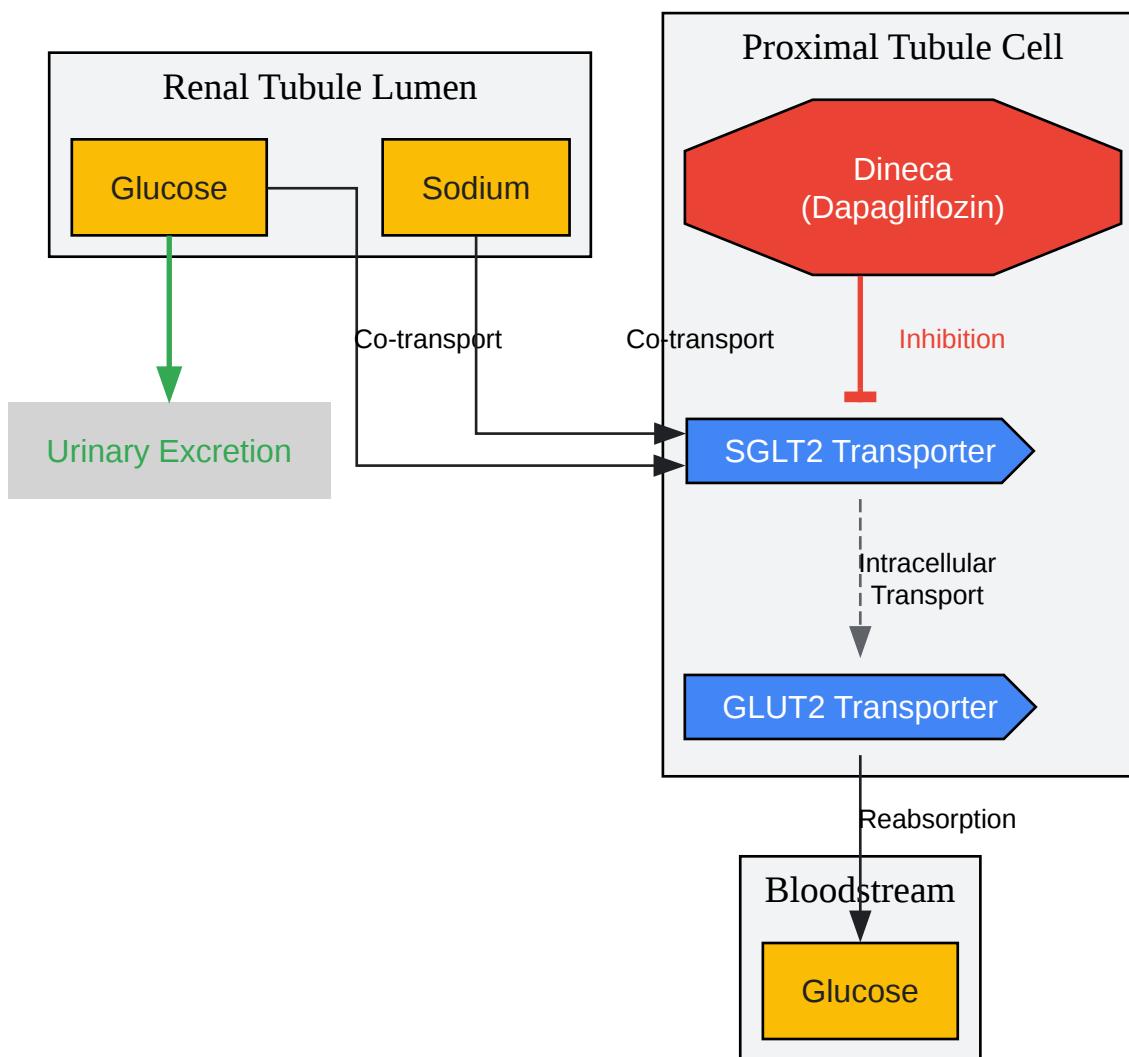
- Male Zucker diabetic fatty (ZDF) rats or normal Sprague-Dawley rats.
- Dapagliflozin formulation for oral gavage.
- Vehicle control (e.g., 90% PEG-400 in distilled water).[\[13\]](#)
- Glucose solution (e.g., 2 g/kg) for oral administration.
- Blood glucose meter and test strips.

Methodology:

- Acclimatization and Fasting: Acclimate animals to handling. Fast the rats overnight (e.g., 16-18 hours) but allow free access to water.[\[4\]](#)
- Baseline Blood Glucose: Measure baseline blood glucose (t=0) from a tail vein blood sample.
- Dapagliflozin Administration: Administer Dapagliflozin orally by gavage at the desired dose (e.g., 1.0 mg/kg). The control group receives the vehicle.[\[4\]](#)
- Glucose Challenge: 30-60 minutes after drug administration, administer the glucose solution via oral gavage.
- Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.

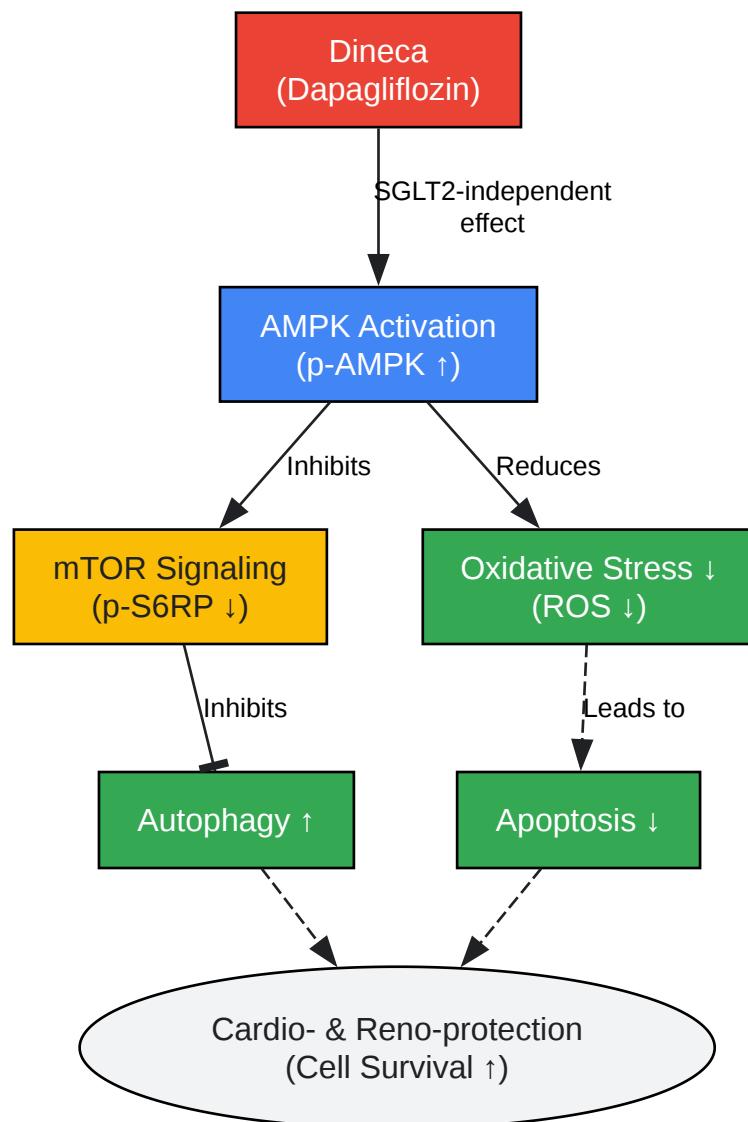
- Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the glucose AUC in the Dapagliflozin-treated group compared to the vehicle group indicates improved glucose tolerance.[4]

Mandatory Visualizations



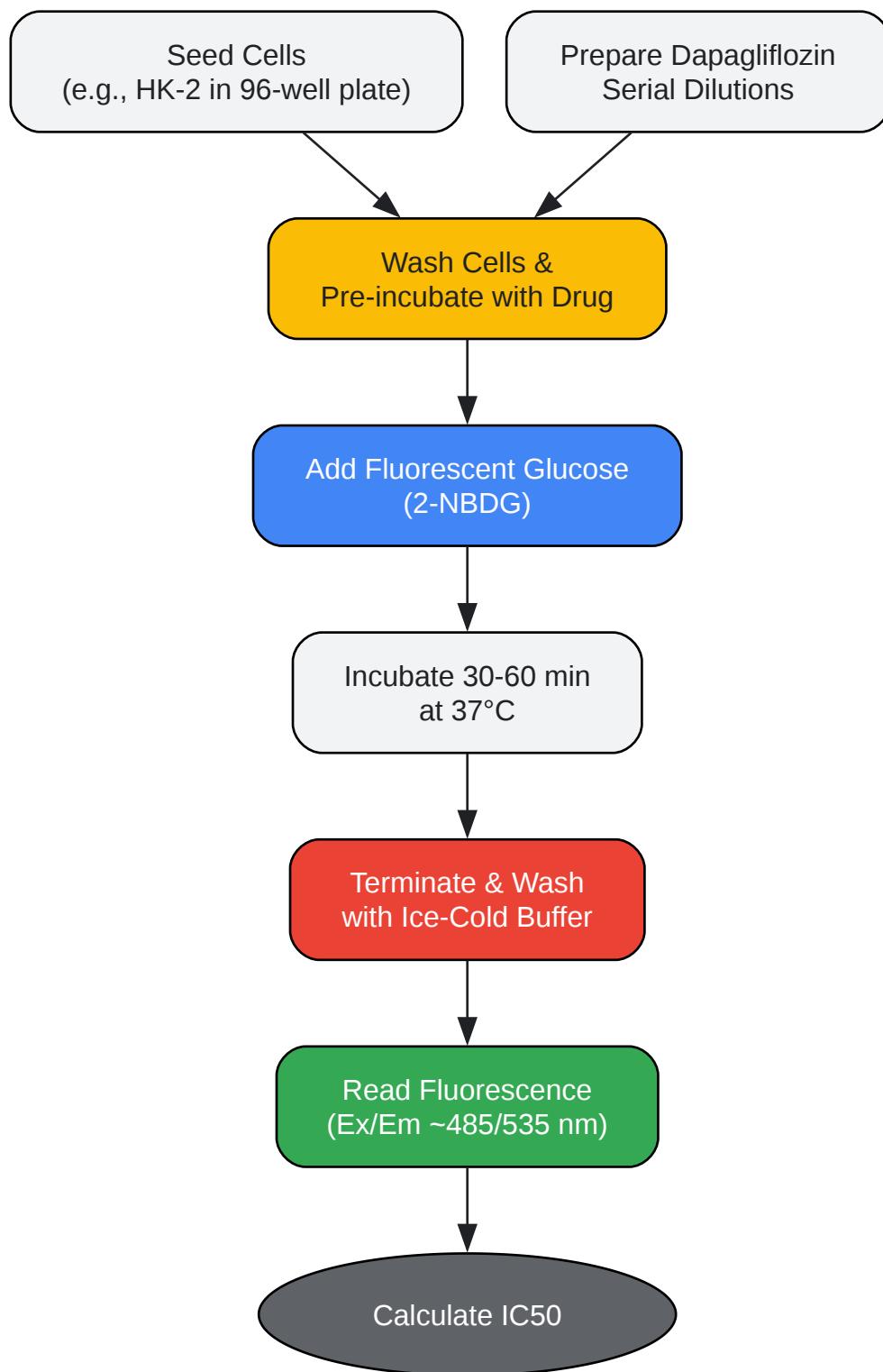
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Caption: Mechanism of Action of **Dineca** (Dapagliflozin) on SGLT2 in the kidney.



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Caption: Proposed SGLT2-independent signaling pathway involving AMPK activation.

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Caption: Experimental workflow for the in vitro SGLT2 inhibition assay.

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